2-(4-Nitrophenyl)pentan-3-one
Description
2-(4-Nitrophenyl)pentan-3-one is a nitroaromatic ketone characterized by a pentan-3-one backbone substituted with a para-nitrophenyl group at the second carbon. This compound is synthesized via reactions involving 4-nitrobenzaldehyde and ketone precursors, often under basic or catalytic conditions .
Properties
CAS No. |
104869-86-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)pentan-3-one |
InChI |
InChI=1S/C11H13NO3/c1-3-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3 |
InChI Key |
ZNVNTMURGSQCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenyl)pentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with pentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Nitrophenyl)pentan-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-(4-Aminophenyl)pentan-3-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)pentan-3-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)pentan-3-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Nitrophenyl)pentan-3-one with five structurally analogous compounds, focusing on synthesis, physical properties, and functional distinctions.
Key Findings:
Structural Modifications and Physicochemical Properties Nitro Position: The para-nitro group in 2-(4-nitrophenyl)pentan-3-one enhances resonance stabilization compared to the meta-nitro isomer in 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one. This difference influences melting points and solubility; for example, the meta-nitro derivative crystallizes readily due to planarity , while the para-nitro analog’s m.p. is unreported but likely higher than its hydroxy-substituted variant (29), which forms needles . Chirality: Compounds like 5d exhibit chirality due to hydroxy and methyl substituents, resulting in optical activity (e.g., [α]D = +12.5°). In contrast, 2-(4-nitrophenyl)pentan-3-one lacks chiral centers unless modified . Conjugation: The enone system in 4-(4-Nitrophenyl)but-3-en-2-one increases UV absorption and reactivity in Michael additions, unlike the saturated ketone backbone of the target compound .
Synthetic Approaches Catalysis: Asymmetric aldol reactions (e.g., for 5d) employ chiral catalysts like Y(OTf)3-Salazin to achieve enantioselectivity, whereas the target compound’s synthesis relies on non-chiral methods . Base vs. Acid Conditions: The meta-nitro derivative () uses NaOH in ethanol, favoring enolate formation, while the hydroxy-substituted variant (29) requires pyridine for acid scavenging .
Functional Applications Bioactivity: 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups () show antimicrobial activity against E. coli and C. Industrial Use: The meta-nitro compound serves as a pesticide intermediate, highlighting the role of nitroaromatic ketones in agrochemistry .
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